molecular formula C16H15N3O2S B2428255 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1235281-56-7

5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2428255
CAS RN: 1235281-56-7
M. Wt: 313.38
InChI Key: OIOYRTJPVHHHQG-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MI-3, and it is a potent inhibitor of the E3 ubiquitin ligase called MDM2.

Mechanism of Action

MI-3 binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of various genes involved in cell cycle arrest and apoptosis, ultimately leading to cell death.
Biochemical and Physiological Effects:
MI-3 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. MI-3 has also been shown to inhibit tumor growth in mouse xenograft models. In addition, MI-3 has been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of MI-3 is its specificity towards MDM2, which reduces off-target effects. MI-3 is also relatively easy to synthesize and purify, making it a convenient tool for research purposes. However, MI-3 has limited solubility in aqueous solutions, which can pose challenges for in vivo studies. In addition, MI-3 can be toxic at high concentrations, which requires careful dose optimization.

Future Directions

For MI-3 research include optimizing its pharmacokinetics and pharmacodynamics for in vivo studies, identifying potential biomarkers for patient selection, and exploring its potential applications in combination therapy. MI-3 has also been shown to have anti-inflammatory effects, which opens up new avenues for research in other disease areas.

Synthesis Methods

The synthesis of MI-3 involves a multi-step process that starts with the reaction of 2-bromoisonicotinic acid with thiophene-3-carboxaldehyde to form 2-(thiophen-3-ylmethyl)nicotinic acid. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid and triethylamine to produce 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques.

Scientific Research Applications

MI-3 has been extensively studied for its potential applications in cancer treatment. MDM2 is an important negative regulator of the tumor suppressor protein p53, and its overexpression is commonly observed in various types of cancer. MI-3 inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis, making MI-3 a promising anticancer agent. MI-3 has also been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin, in vitro and in vivo.

properties

IUPAC Name

5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-12-8-15(18-21-12)16(20)19(9-13-5-7-22-11-13)10-14-4-2-3-6-17-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOYRTJPVHHHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

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